molecular formula C20H18N4O6 B604577 4-NITRO-BENZOIC ACID N'-(4-HO-2-OXO-1-PR-1,2-2H-QUINOLINE-3-CARBONYL)-HYDRAZIDE CAS No. 353253-00-6

4-NITRO-BENZOIC ACID N'-(4-HO-2-OXO-1-PR-1,2-2H-QUINOLINE-3-CARBONYL)-HYDRAZIDE

Cat. No.: B604577
CAS No.: 353253-00-6
M. Wt: 410.4g/mol
InChI Key: HDATXLNAYBLDKY-UHFFFAOYSA-N
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Description

4-hydroxy-N’-{4-nitrobenzoyl}-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarbohydrazide is a complex organic compound with the molecular formula C20H18N4O6. This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N’-{4-nitrobenzoyl}-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarbohydrazide typically involves multiple steps. One common method starts with the preparation of 4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxylic acid, which is then reacted with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is further treated with hydrazine hydrate to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-N’-{4-nitrobenzoyl}-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields amino derivatives, while oxidation can produce quinoline N-oxides .

Scientific Research Applications

4-hydroxy-N’-{4-nitrobenzoyl}-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-hydroxy-N’-{4-nitrobenzoyl}-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarbohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, contributing to its antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-hydroxy-N’-{4-nitrobenzoyl}-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarbohydrazide is unique due to its specific structure, which combines a quinoline core with a nitrobenzoyl and carbohydrazide moiety. This unique combination contributes to its diverse chemical reactivity and potential biological activities .

Properties

CAS No.

353253-00-6

Molecular Formula

C20H18N4O6

Molecular Weight

410.4g/mol

IUPAC Name

4-hydroxy-N'-(4-nitrobenzoyl)-2-oxo-1-propylquinoline-3-carbohydrazide

InChI

InChI=1S/C20H18N4O6/c1-2-11-23-15-6-4-3-5-14(15)17(25)16(20(23)28)19(27)22-21-18(26)12-7-9-13(10-8-12)24(29)30/h3-10,25H,2,11H2,1H3,(H,21,26)(H,22,27)

InChI Key

HDATXLNAYBLDKY-UHFFFAOYSA-N

SMILES

CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])O

Origin of Product

United States

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